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This technical guide provides an in-depth analysis of the expected spectroscopic data for
Benzofuran-6-ylboronic acid (CAS 851525-10-5), a key building block in medicinal chemistry
and materials science. While experimental spectra for this specific compound are not readily
available in the public domain, this document, grounded in established spectroscopic principles
and data from analogous structures, offers a robust predictive framework for its
characterization.

Benzofuran and its derivatives are privileged scaffolds in numerous biologically active
compounds.[1] The introduction of a boronic acid moiety at the 6-position opens avenues for
diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction,
enabling the synthesis of complex molecular architectures. Accurate spectroscopic
characterization is paramount for confirming the identity and purity of this versatile reagent.
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Molecular Structure and Key Spectroscopic
Features

Benzofuran-6-ylboronic acid possesses a planar bicyclic aromatic system fused to a boronic
acid group. This unique combination of a heteroaromatic core and a reactive functional group
gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1. Structure of Benzofuran-6-ylboronic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The predicted *H and 3C NMR spectra of Benzofuran-6-ylboronic acid are discussed below.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
benzofuran ring system. The chemical shifts are influenced by the electron-donating oxygen
atom and the electron-withdrawing boronic acid group.

Experimental Protocol (Predicted): A sample of Benzofuran-6-ylboronic acid would be
dissolved in a deuterated solvent such as DMSO-de or CDCls. Tetramethylsilane (TMS) would
be used as an internal standard (0O ppm). The spectrum would be acquired on a 300 MHz or
higher field NMR spectrometer.

Predicted *H NMR Data:
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ST Prt-?‘dicted Chemical Multiplicity C0|j|pling Constant
Shift (ppm) (J) in Hz

H-2 7.8-8.0 d ~2.2

H-3 6.8-7.0 d ~2.2

H-4 76-7.8 d ~8.0

H-5 7.9-8.1 dd ~8.0, ~1.5

H-7 8.1-8.3 d ~1.5

B(OH)2 8.0-85 brs

Interpretation and Rationale:

e H-2 and H-3: These protons on the furan ring are expected to appear as doublets with a
small coupling constant, characteristic of protons on a furan ring. The chemical shift of H-2 is
typically downfield compared to H-3 due to its proximity to the oxygen atom.

e H-4, H-5, and H-7: These protons on the benzene ring will exhibit splitting patterns consistent
with a 1,2,4-trisubstituted benzene ring. H-7 is expected to be the most downfield proton due
to the anisotropic effect of the boronic acid group and will likely appear as a singlet or a
narrow doublet. H-4 and H-5 will be doublets or doublets of doublets, respectively, due to
ortho and meta couplings.

o B(OH)z: The protons of the boronic acid group are acidic and their chemical shift is highly
dependent on the solvent, concentration, and temperature. They typically appear as a broad
singlet and can exchange with residual water in the solvent.

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol (Predicted): The 13C NMR spectrum would be acquired on the same
instrument as the *H NMR, typically using a proton-decoupled pulse sequence to obtain
singlets for each carbon atom.
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Predicted 3C NMR Data:

Carbon Predicted Chemical Shift (ppm)

C-2 145 - 148

C-3 105 - 108

C-3a 128 - 131

C-4 120 - 123

C-5 125-128

C-6 130 - 135 (ipso-carbon, may be broad or

unobserved)
C-7 115 - 118
C-7a 155 - 158

Interpretation and Rationale:

o The chemical shifts of the benzofuran carbons are well-established. C-2 and C-7a, being
attached to the oxygen atom, are expected to be the most downfield among the sp? carbons.

e The carbon atom attached to the boron, C-6, is an ipso-carbon. Due to quadrupolar
relaxation of the boron nucleus, the signal for this carbon is often broadened and may be
difficult to observe.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a
KBr pellet or an ATR accessory).

Predicted IR Data:
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Wavenumber (cm~?) Vibration

3500 - 3200 (broad) O-H stretch (from B(OH)z2)

3100 - 3000 C-H stretch (aromatic)

1600 - 1450 C=C stretch (aromatic)

1380 - 1310 B-O stretch

1250 - 1000 C-O stretch (furan ring and B-O-H bend)
900 - 650 C-H bend (out-of-plane)

Interpretation and Rationale:

e The most prominent feature in the IR spectrum will be a broad absorption band in the high-
frequency region (3500-3200 cm~1) corresponding to the O-H stretching vibrations of the
boronic acid group.

e The presence of the benzofuran ring will be confirmed by the aromatic C-H stretching
vibrations above 3000 cm~* and the characteristic C=C stretching absorptions in the 1600-
1450 cm~1 region.

e Astrong band in the 1380-1310 cm~? region is indicative of the B-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Experimental Protocol (Predicted): A mass spectrum could be obtained using various ionization
techniques such as Electrospray lonization (ESI) or Electron Impact (El). High-resolution mass
spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:
e Molecular Formula: CsH7BO3

» Molecular Weight: 161.95 g/mol
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o Expected [M+H]* (ESI): 163.0557
o Expected [M-H]~ (ESI): 161.0415

o Key Fragmentation (El): The molecular ion peak (M*) at m/z 162 would be observed.
Fragmentation would likely involve the loss of water (H20) and boric acid (HsBOs) fragments
from the boronic acid group, as well as fragmentation of the benzofuran ring. The base peak
is expected to be the molecular ion or a fragment resulting from the loss of a hydroxyl group.

Loss of H20 Loss of BO
[C8H5BO2] ——®»| [C8H50]
— 1 —Y| miz=144 m/z = 117
Benzofuran-6-ylboronic acid
[C8H7BO3]
miz = 162 | Loss of B(OH)2
[C8H6Q]
m/z = 118

Click to download full resolution via product page

Figure 2. Predicted key fragmentation pathways for Benzofuran-6-ylboronic acid in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Benzofuran-6-ylboronic acid. The presented *H NMR, 3C NMR, IR, and MS data, while
based on established principles and analysis of analogous structures, offer a valuable resource
for researchers in the positive identification and quality control of this important synthetic
intermediate. Experimental verification of this data is encouraged for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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